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Compound of Interest

Compound Name: HIV-1 protease-IN-5

Cat. No.: B12409730

For Researchers, Scientists, and Drug Development Professionals

This document provides a practical guide for utilizing HIV-1 protease-IN-5, a potent inhibitor of
HIV-1 protease. The information compiled herein is intended to support research and drug
development efforts targeting HIV.

Introduction to HIV-1 Protease-IN-5

HIV-1 protease-IN-5, also identified as compound 13c in scientific literature, is a novel, highly
potent inhibitor of the HIV-1 protease enzyme.[1][2] The HIV-1 protease is a critical enzyme in
the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature,
functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions,
making it a key target for antiretroviral therapy.

HIV-1 protease-IN-5 is distinguished by an isopropanol moiety as the P1' ligand, designed to
enhance binding with the S1' subsite of the enzyme.[2] It has demonstrated significant
inhibitory activity against both wild-type and darunavir (DRV)-resistant HIV-1 variants,
highlighting its potential as a next-generation therapeutic agent.[1][2]

Chemical Properties:
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Property Value

Benzamide, 3,4-dihydroxy-N-[(1S,2R)-2-
Chemical Name hydroxy-3-[[(4-trifluoromethyl)phenyl]sulfonyl]
[(1-methylethyl)amino]propyl]-

Molecular Formula C27H29F3N207S
Molecular Weight 582.59 g/mol
CAS Number 2525173-96-8

Quantitative Data

HIV-1 protease-IN-5 exhibits potent inhibitory activity. The following table summarizes the
available quantitative data.

Parameter Value Virus/Enzyme Reference
Wild-type HIV-1

IC50 1.64 nM [1][2]
Protease

. Wild-type and DRV-
Remarkable activity

Antiviral Activity resistant HIV-1 [2]
reported ]
variants

Note: Detailed quantitative data (e.g., specific EC50 or Ki values) for the activity of HIV-1
protease-IN-5 against various DRV-resistant HIV-1 strains are mentioned in the source
literature but are not publicly available in detail. Researchers are encouraged to perform these
evaluations as part of their experimental workflow.

Mechanism of Action and Signaling Pathway

HIV-1 protease-IN-5 functions by binding to the active site of the HIV-1 protease, an aspartic
protease. This binding prevents the protease from cleaving the Gag and Gag-Pol polyproteins,
which are essential for the maturation of the virus. By inhibiting this crucial step in the viral life
cycle, HIV-1 protease-IN-5 effectively blocks the production of new, infectious virions.
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Mechanism of HIV-1 Protease Inhibition
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Caption: Inhibition of HIV-1 protease by IN-5 blocks viral maturation.
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Experimental Protocols

The following are detailed protocols for the in vitro and cell-based evaluation of HIV-1
protease-IN-5.

In Vitro HIV-1 Protease Inhibition Assay (FRET-based)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of HIV-1
protease-IN-5 using a Forster Resonance Energy Transfer (FRET) peptide substrate.

Materials:
e Recombinant HIV-1 Protease
o FRET peptide substrate (e.g., derived from a natural processing site for HIV-1 PR)

o Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL
BSA, pH 4.7)

e HIV-1 protease-IN-5 (dissolved in DMSO)
» Positive control inhibitor (e.g., Darunavir)
o 96-well black microplates
o Fluorescence microplate reader
Protocol:
e Prepare Reagents:
o Thaw all reagents on ice.
o Prepare a stock solution of HIV-1 protease-IN-5 in DMSO (e.g., 10 mM).

o Prepare serial dilutions of HIV-1 protease-IN-5 and the positive control in assay buffer.
The final DMSO concentration in the assay should be kept below 1%.

e Assay Setup:
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o In a 96-well plate, add the following to each well:

» Test wells: 10 pL of diluted HIV-1 protease-IN-5

» Positive control wells: 10 pL of diluted positive control inhibitor

= Enzyme control wells: 10 uL of assay buffer

o Add 80 pL of HIV-1 protease solution (pre-diluted in assay buffer to the desired
concentration) to all wells.

o Incubate the plate at room temperature for 15 minutes.

e |nitiate Reaction:

o Add 10 pL of the FRET peptide substrate solution to all wells to initiate the enzymatic
reaction.

e Measurement:

o Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate
excitation and emission wavelengths for the FRET substrate (e.g., EXEm = 340/490 nm).

o Measure the fluorescence intensity kinetically for 60-180 minutes at 37°C, protected from
light.

e Data Analysis:

o Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time
curve).

o Calculate the percentage of inhibition for each concentration of HIV-1 protease-IN-5.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a dose-response curve to determine the IC50 value.
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In Vitro FRET Assay Workflow
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Caption: Workflow for the in vitro HIV-1 protease FRET-based inhibition assay.
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Cell-Based Antiviral Activity Assay

This protocol outlines a method to assess the antiviral activity of HIV-1 protease-IN-5 in a cell-
based assay using a reporter cell line.

Materials:

o TZM-bl reporter cell line (expresses luciferase and -galactosidase under the control of the
HIV-1 LTR)

e HIV-1 laboratory-adapted strain (e.g., NL4-3) or clinical isolates (including DRV-resistant
strains)

e Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)
o HIV-1 protease-IN-5 (dissolved in DMSO)

» Positive control inhibitor (e.g., Darunavir)

e 96-well clear-bottom white plates

o Luciferase assay reagent

e Luminometer

Protocol:

o Cell Preparation:

o Seed TZM-bl cells in a 96-well plate at a density of 1 x 10°4 cells/well and incubate
overnight at 37°C, 5% CO2.

o Compound Preparation:

o Prepare serial dilutions of HIV-1 protease-IN-5 and the positive control in cell culture
medium.

e Infection:
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Remove the culture medium from the cells.

[e]

o

Add 50 pL of the diluted compounds to the respective wells.

[¢]

Add 50 pL of HIV-1 virus stock (at a pre-determined dilution to give a sufficient signal) to
each well, except for the uninfected control wells.

[¢]

Incubate the plate for 48 hours at 37°C, 5% CO2.

e Luciferase Assay:
o After the incubation period, remove the supernatant.

o Lyse the cells and measure the luciferase activity according to the manufacturer's
instructions for the luciferase assay reagent.

o Data Analysis:

o Determine the percentage of viral inhibition for each concentration of HIV-1 protease-IN-5
relative to the virus control (no inhibitor).

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a dose-response curve to determine the EC50 value.

o Simultaneously, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed in
parallel to determine the CC50 of the compound.
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Cell-Based Antiviral Assay Workflow
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Caption: Workflow for the cell-based antiviral activity assay.
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Structural Insights and Binding Mode

While a crystal structure of HIV-1 protease in complex with IN-5 (compound 13c) is not publicly
available, the binding mode can be inferred from its design and the structures of similar
inhibitors. The isopropanol P1' ligand is designed to form enhanced interactions within the S1'
subsite of the protease. The core of the inhibitor is expected to form critical hydrogen bonds
with the catalytic aspartate residues (Asp25 and Aspl125) in the active site, mimicking the
transition state of the natural substrate cleavage. The phenolic P2 ligands and the 4-
trifluoromethylphenylsulfonamide P2' ligand are designed to occupy the S2 and S2' pockets,
respectively, making extensive hydrophobic and polar contacts.

Below is a conceptual diagram illustrating the key interactions of a potent inhibitor within the
HIV-1 protease active site.

Conceptual Binding Mode of a Potent HIV-1 Protease Inhibitor
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Caption: Key interactions between an inhibitor and the HIV-1 protease active site.

Safety Precautions

Standard laboratory safety precautions should be followed when handling HIV-1 protease-IN-
5. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab
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coats, and safety glasses. When working with live HIV-1, all procedures must be conducted in a
BSL-2+ or BSL-3 facility, following institutional and national guidelines for handling infectious
agents.

Disclaimer: This document is intended for research purposes only. HIV-1 protease-IN-5 is not
for human or veterinary use. The provided protocols are examples and may require
optimization for specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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